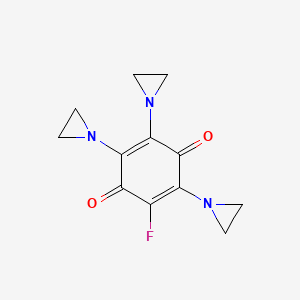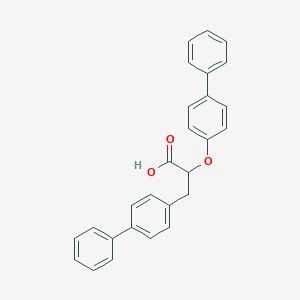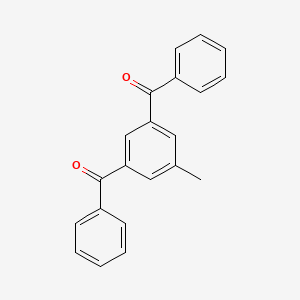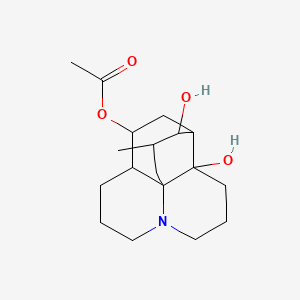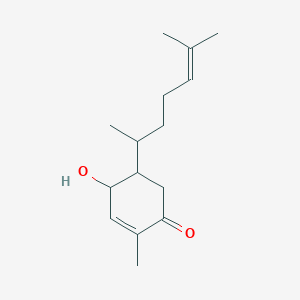
Monoethanolamine myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoethanolamine myristate is an organic compound that belongs to the family of ethanolamines. It is a derivative of monoethanolamine, where the hydroxyl group is esterified with myristic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monoethanolamine myristate is synthesized through the esterification of monoethanolamine with myristic acid. The reaction typically involves heating monoethanolamine and myristic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Monoethanolamine myristate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: The ester bond in this compound can be hydrolyzed back to monoethanolamine and myristic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Monoethanolamine and myristic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Monoethanolamine myristate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mécanisme D'action
The mechanism of action of monoethanolamine myristate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved in its action are related to its ability to interact with lipid membranes and proteins, enhancing their solubility and stability.
Comparaison Avec Des Composés Similaires
Monoethanolamine myristate can be compared with other similar compounds, such as:
Monoethanolamine laurate: Another ester of monoethanolamine with lauric acid, used for similar surfactant applications.
Diethanolamine myristate: A derivative of diethanolamine and myristic acid, with similar but slightly different surfactant properties.
Triethanolamine myristate: A derivative of triethanolamine and myristic acid, used in similar applications but with different solubility and stability characteristics.
This compound is unique due to its specific combination of monoethanolamine and myristic acid, which provides a balance of hydrophilic and lipophilic properties, making it particularly effective as a surfactant in various applications.
Propriétés
Numéro CAS |
31756-97-5 |
|---|---|
Formule moléculaire |
C14H28O2.C2H7NO C16H35NO3 |
Poids moléculaire |
289.45 g/mol |
Nom IUPAC |
2-aminoethanol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;3-1-2-4/h2-13H2,1H3,(H,15,16);4H,1-3H2 |
Clé InChI |
KPYDHOVAALYKRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)O.C(CO)N |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)

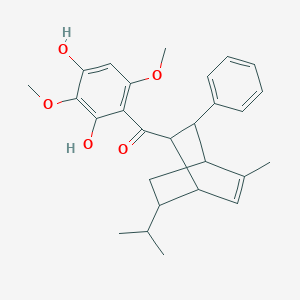
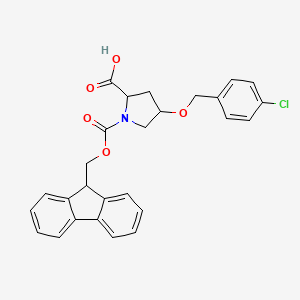


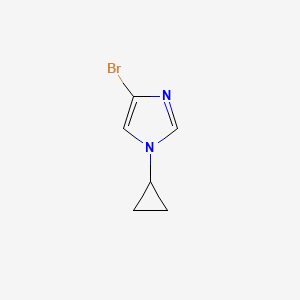
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)

